Enone-L
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Overview
Description
Enone-L is an organic compound that belongs to the class of α,β-unsaturated carbonyl compounds. These compounds are characterized by the presence of both alkene and carbonyl functional groups. This compound, specifically, contains an alkene conjugated to a ketone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Enone-L can be synthesized through various methods, including:
Aldol Condensation: This reaction involves the addition of an enolate ion to a carbonyl compound, followed by dehydration to form the enone.
Oxidation of Allylic Alcohols: Allylic alcohols can be oxidized to enones using catalysts such as Fe(NO3)3·9H2O/TEMPO/NaCl under atmospheric oxygen at room temperature.
Dehydrogenation of Carbonyl Compounds: This method involves the removal of hydrogen from carbonyl compounds using catalysts like iron or palladium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale aldol condensation reactions due to their efficiency and high yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Enone-L undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: t-Butylhydroperoxide, palladium on carbon, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
Oxidation: 1,4-enediones.
Reduction: Saturated ketones.
Substitution: β-substituted enones.
Scientific Research Applications
Enone-L has a wide range of applications in scientific research:
Mechanism of Action
Enone-L exerts its effects through various mechanisms:
Electrophilic Addition: The conjugated system of this compound makes it a good electrophile, allowing it to react with nucleophiles through Michael addition.
Oxidation-Reduction Reactions: This compound can participate in redox reactions, altering its oxidation state and forming different products.
Molecular Targets and Pathways: This compound can interact with various biomolecules, including proteins and nucleic acids, affecting cellular processes and pathways.
Comparison with Similar Compounds
Enone-L can be compared with other α,β-unsaturated carbonyl compounds:
Methyl Vinyl Ketone: Similar to this compound but with a simpler structure. It is more reactive due to the presence of a methyl group.
Acrolein: An α,β-unsaturated aldehyde, more reactive than this compound due to the presence of an aldehyde group.
Uniqueness
This compound is unique due to its balanced reactivity and stability, making it a versatile intermediate in various chemical reactions and applications .
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-3-oxo-5-phenylpent-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |
InChI |
InChI=1S/C18H20O4/c19-13(7-6-12-4-2-1-3-5-12)8-9-14-15-10-18(21)22-17(15)11-16(14)20/h1-5,8-9,14-17,20H,6-7,10-11H2/b9-8+/t14-,15-,16-,17+/m1/s1 |
InChI Key |
DXHLFWCSZHEXLL-CTOAQQQNSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@H]2[C@H]1OC(=O)C2)/C=C/C(=O)CCC3=CC=CC=C3)O |
Canonical SMILES |
C1C(C(C2C1OC(=O)C2)C=CC(=O)CCC3=CC=CC=C3)O |
Origin of Product |
United States |
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